3,4-Dibromodiphenyl ether
Overview
Description
3,4-Dibromodiphenyl ether is an organic compound with the molecular formula C₁₂H₈Br₂O. It is a brominated derivative of diphenyl ether, characterized by the presence of two bromine atoms attached to the benzene rings. This compound is of significant interest due to its applications in various fields, including environmental science and industrial chemistry.
Mechanism of Action
Target of Action
3,4-Dibromodiphenyl ether is a synthetic compound that has been suggested to interact with thyroid hormone-binding proteins . These proteins play a crucial role in transporting thyroid hormones from the bloodstream to the brain .
Mode of Action
It is believed to interact with its targets and cause changes in the normal functioning of the thyroid hormone system .
Biochemical Pathways
WS, can degrade diphenyl ether, 4-bromodiphenyl ether, and 4,4’-dibromodiphenyl ether . The degradation process involves the sequential action of enzymes BphA, BphB, and BphC . BphA converts the compound into a dihydrodiol product, which is then dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB. Finally, BphC decomposes 2,3-dihydroxydiphenyl ether into phenol and 2-pyrone-6-carboxylic acid .
Pharmacokinetics
It is known that the compound is extremely persistent in the environment , suggesting that it may also be persistent in biological systems.
Result of Action
Its potential to disrupt the normal functioning of the thyroid hormone system could have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is known to be extremely persistent in soil and water , which could affect its bioavailability and toxicity. Furthermore, certain bacteria in the environment can degrade the compound, potentially influencing its environmental persistence and effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,4-Dibromodiphenyl ether are not yet fully understood. Studies on similar compounds suggest that they can interact with various enzymes, proteins, and other biomolecules. For instance, a strain of bacteria, Cupriavidus sp. WS, has been found to degrade diphenyl ether and its brominated congeners, including this compound . The degradation process involves several enzymes, including BphA, BphB, and BphC .
Cellular Effects
They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Studies on similar compounds suggest that they exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Pbdes are known for their environmental persistence, with half-lives ranging from 10 to over 20 years, depending on the type of congener .
Metabolic Pathways
Studies on similar compounds suggest that they can be metabolized by certain strains of bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromodiphenyl ether typically involves the bromination of diphenyl ether. One common method includes the reaction of diphenyl ether with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions on the benzene rings.
Industrial Production Methods: Industrial production of this compound often employs a continuous flow process where diphenyl ether is reacted with bromine gas in a solvent such as dichloroethane. The reaction is conducted at elevated temperatures and pressures to achieve high yields and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromodiphenyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of diphenyl ether or partially brominated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Major Products:
Substitution: Formation of phenolic compounds or other substituted ethers.
Oxidation: Production of quinones or brominated quinones.
Reduction: Formation of diphenyl ether or partially brominated diphenyl ethers.
Scientific Research Applications
3,4-Dibromodiphenyl ether has diverse applications in scientific research:
Environmental Science: It is studied for its persistence and degradation in the environment, particularly in soil and water.
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology and Medicine: Investigated for its potential biological activity and interactions with biological systems.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Comparison with Similar Compounds
- 4,4’-Dibromodiphenyl ether
- 2,4-Dibromodiphenyl ether
- 2,2’,4,4’-Tetrabromodiphenyl ether
Comparison: 3,4-Dibromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and environmental behavior. Compared to 4,4’-Dibromodiphenyl ether, it has different substitution positions, leading to variations in its physical and chemical properties. The presence of bromine atoms at the 3 and 4 positions makes it more reactive in certain substitution and oxidation reactions compared to its isomers.
Properties
IUPAC Name |
1,2-dibromo-4-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUJFDKVPDCZQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477015 | |
Record name | 3,4-Dibromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40477015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189084-59-1 | |
Record name | 3,4-Dibromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dibromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40477015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIBROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362J1P2Y5P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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